4-Chloro-2-ethyl-6-iodoquinazoline
Description
Significance of the Quinazoline (B50416) Core in Heterocyclic Chemistry
The quinazoline ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a privileged structure in heterocyclic chemistry. wikipedia.org This bicyclic aromatic framework is not only structurally intriguing but also serves as the core of numerous biologically active compounds. scispace.commdpi.com Its presence in over 200 naturally occurring alkaloids and a variety of synthetic molecules underscores its importance. wikipedia.org The arrangement of nitrogen atoms within the quinazoline core imparts unique electronic properties and the capacity for diverse chemical modifications, making it a valuable scaffold in drug discovery and materials science. nih.govnih.gov
Importance of Halogenation in Quinazoline Derivatization
The strategic introduction of halogen atoms onto the quinazoline scaffold is a powerful tool for medicinal chemists and synthetic chemists. Halogenation significantly influences the physicochemical properties of the molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Furthermore, halogen substituents, particularly chlorine, bromine, and iodine, serve as versatile synthetic handles for further molecular elaboration through various cross-coupling reactions. This allows for the construction of complex and diverse molecular architectures, expanding the chemical space accessible from a single quinazoline core. mdpi.com
Overview of Research Trajectories for Halogenated Quinazolines
Current research on halogenated quinazolines is multifaceted and continues to expand. A primary focus remains on their application in medicinal chemistry, with ongoing efforts to develop new therapeutic agents targeting a wide range of diseases. scispace.comresearchgate.net Researchers are actively exploring the synthesis of novel halogenated quinazoline derivatives and evaluating their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. scispace.comresearchgate.net Another significant research trajectory involves the use of these compounds as versatile intermediates in organic synthesis, leveraging the reactivity of the carbon-halogen bonds to construct complex molecular frameworks. mdpi.com The development of more efficient and selective methods for the synthesis and functionalization of halogenated quinazolines is also a key area of investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8ClIN2 |
|---|---|
Molecular Weight |
318.54 g/mol |
IUPAC Name |
4-chloro-2-ethyl-6-iodoquinazoline |
InChI |
InChI=1S/C10H8ClIN2/c1-2-9-13-8-4-3-6(12)5-7(8)10(11)14-9/h3-5H,2H2,1H3 |
InChI Key |
YKJHLDQTFAVUGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)I)C(=N1)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloro 2 Ethyl 6 Iodoquinazoline
Synthetic Routes to Halogenated Quinazoline (B50416) Precursors
The synthesis of the target compound, 4-Chloro-2-ethyl-6-iodoquinazoline, necessitates a strategic approach to introduce the halogen substituents at specific positions on the quinazoline ring. This typically begins with the formation of a halogenated quinazolinone intermediate, which serves as a versatile precursor for further functionalization.
The introduction of an iodine atom at the 6-position of the quinazolinone ring is a key step in forming the necessary precursor. A common strategy involves using starting materials that already contain the iodo-substituent. For instance, 5-iodoanthranilic acid can be used as a primary building block.
One established method involves the cyclization of 6-iodo-4H-3,1-benzoxazin-4-one with a suitable nitrogen source. The benzoxazinone (B8607429) itself is typically synthesized from 5-iodoanthranilic acid. The reaction of 6-iodo-4H-3,1-benzoxazin-4-one with various nucleophiles can lead to a range of 6-iodoquinazolin-4(3H)-one derivatives. For example, reaction with formamide (B127407) can yield 6-iodo-2-methyl-3H-quinazolin-4-one (3) bu.edu.eg. Other studies have explored the synthesis of new 3-substituted-6-iodo-2-methylquinazolon-4(3H)-ones and 6-iodo-3-substituted-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives, highlighting the versatility of the iodinated benzoxazinone precursor researchgate.net.
Table 1: Synthesis of 6-Iodoquinazolin-4(3H)-one Derivatives
| Starting Material | Reagent | Product | Reference |
| 6-Iodo-4H-3,1-benzoxazin-4-one | Formamide | 6-Iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg |
| 6-Iodo-4H-3,1-benzoxazin-4-one | Hydrazine Hydrate | 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg |
| 6-Iodo-4H-3,1-benzoxazin-4-one | Hydroxylamine Hydrochloride | 3-Hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg |
| 6-Iodo-4H-3,1-benzoxazin-4-one | Amines | 6-Iodo-3-substituted-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives | researchgate.net |
Introduction of the 4-Chloro Substituent
The conversion of the 4-oxo group of the quinazolinone precursor to a 4-chloro substituent is a crucial step that activates the position for further nucleophilic substitution reactions. This transformation is typically achieved by treating the 6-iodo-2-ethylquinazolin-4(3H)-one with a chlorinating agent.
Common reagents for this chlorination include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with refluxing conditions researchgate.net. The reaction proceeds via the conversion of the C4-hydroxyl group of the enol tautomer of the quinazolinone into a chloro group. This method is widely employed for the synthesis of various 4-chloroquinazolines, which are key intermediates in the preparation of biologically active molecules, including potential anticancer agents researchgate.netnih.gov.
The introduction of the ethyl group at the 2-position of the quinazoline ring can be accomplished at different stages of the synthesis. One efficient method involves incorporating the ethyl group during the formation of the quinazolinone ring itself.
A documented approach for a similar structure, 2-Ethyl-6,7-dimethoxy-4(3H)-quinazoline, involves the reaction of methyl 4,5-dimethoxyanthranilate with N,N-dimethylpropionamide in the presence of phosphorus oxychloride google.com. This reaction forms the quinazolinone ring with the ethyl group already in place. A similar strategy can be envisioned starting from an appropriate 5-iodoanthranilate derivative.
Alternatively, the 2-ethyl group can be introduced by reacting a 2-unsubstituted or 2-mercapto quinazolinone with an ethylating agent. General methods for synthesizing 2-substituted quinazolines often involve the condensation of 2-aminobenzamides or related precursors with appropriate carboxylic acids or their derivatives nih.govnih.gov.
Catalytic Approaches in Quinazoline Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of quinazolines has greatly benefited from the development of transition-metal-catalyzed reactions, which offer powerful tools for constructing the quinazoline scaffold and for its subsequent functionalization. nih.govnih.govresearchgate.netrsc.org
A wide array of transition metals, including copper, iron, manganese, cobalt, and palladium, have been employed to catalyze various steps in quinazoline synthesis. nih.govmdpi.com These catalysts can facilitate C-H activation, C-N bond formation, and other key transformations under milder conditions and with greater functional group tolerance than many classical methods. For example, copper-catalyzed methods have been used for the synthesis of 2-substituted 4(3H)-quinazolinones from 2-halobenzamides and nitriles nih.gov. Manganese and cobalt catalysts have been utilized in dehydrogenative coupling strategies to build the quinazoline core. nih.govmdpi.com
Palladium catalysis holds a prominent place in the synthesis and functionalization of heterocyclic compounds, including quinazolines. researchgate.netmdpi.com For a molecule like this compound, the presence of the 6-iodo group provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These reactions allow for the introduction of a wide variety of aryl, vinyl, or alkynyl substituents at the C6 position, dramatically increasing the molecular diversity achievable from a single intermediate.
For instance, a palladium-catalyzed Suzuki reaction could couple an arylboronic acid with the 6-iodoquinazoline (B1454157) core. Such strategies are well-established for modifying halogenated aromatic and heteroaromatic systems uniroma1.it. Furthermore, palladium catalysts have been used in the C-arylation of terminal alkynes, which are then cyclized to form quinazolinone derivatives, demonstrating the versatility of palladium in constructing the core structure itself nih.gov. The development of efficient palladium-catalyzed cross-coupling reactions has been instrumental in synthesizing complex molecules and libraries of compounds for drug discovery nih.gov.
Table 2: Examples of Transition-Metal-Catalyzed Reactions in Quinazoline Synthesis
| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |
| Palladium-Copper | C-Arylation / Cyclization | 2-(N-Alkyl-N-prop-2'-ynyl)amino-N'-p-tosyl benzamides and aryl iodides | 2-Substituted-1,2,3,4-tetrahydroquinazolinones | nih.gov |
| Copper | Nucleophilic Addition / SNAr | 2-Halobenzamides and nitriles | 2-Substituted 4(3H)-quinazolinones | nih.gov |
| Manganese(I) | Dehydrogenative Coupling | 2-Aminobenzyl alcohol and primary amides | 2-Substituted quinazolines | mdpi.com |
| Cobalt | Dehydrogenative Cyclization | 2-Aminoaryl alcohols and nitriles | Quinazolines | nih.gov |
Metal-Free and Organocatalytic Syntheses
In recent years, metal-free and organocatalytic approaches for quinazoline synthesis have gained significant attention as they offer more sustainable and environmentally friendly alternatives to metal-catalyzed reactions. nih.govfrontiersin.orgnih.gov These methods often utilize small organic molecules as catalysts or rely on the inherent reactivity of the starting materials under specific conditions. nih.govnih.gov
Organocatalysts such as p-toluenesulfonic acid (p-TSA), trifluoroacetic acid (TFA), and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been effectively used. frontiersin.orgnih.gov For instance, p-TSA has been employed in grinding-assisted synthesis, while TFA can catalyze the oxidative cyclization of isatins and 1,2,3,4-tetrahydroisoquinolines to form tetracyclic quinazolinones. frontiersin.orgnih.gov DABCO, a basic organocatalyst, facilitates the oxidative cyclization of 2-fluorobenzaldehydes and 2-aminopyridines. nih.gov Another approach involves the use of pyridinium (B92312) p-toluenesulfonate (PPTS) to catalyze the reaction between N-substituted 2-aminobenzamides and N-formyl imides. nih.gov
Metal-free syntheses often rely on iodine-mediated reactions. Molecular iodine can catalyze the amination of the benzylic sp3 C-H bond in 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines, using oxygen as a green oxidant. organic-chemistry.org
These metal-free and organocatalytic strategies provide powerful and sustainable tools for the construction of the quinazoline scaffold, often with high efficiency and broad functional group tolerance. nih.govfrontiersin.orgnih.gov
Accelerated Reaction Conditions (e.g., Microwave, Ultrasound)
The use of accelerated reaction conditions, such as microwave irradiation and ultrasound, has significantly improved the efficiency and speed of quinazoline synthesis. nih.govnih.gov These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov
Microwave-assisted synthesis has been successfully applied to various quinazoline-forming reactions. For example, the iron-catalyzed cyclization of 2-halobenzoic acids and amidines to produce quinazolinone derivatives can be performed in water or DMF under microwave irradiation, affording good to excellent yields in minutes. sci-hub.catrsc.org This method is applicable to a broad range of substrates, including those that are typically less reactive. rsc.org Microwave heating has also been used in the palladium-catalyzed synthesis of multi-substituted quinazolines from N-allylamidines and in the synthesis of 4-anilino-6-nitroquinazolines. nih.govnih.gov
Ultrasound-assisted synthesis provides another environmentally friendly and efficient approach. A notable example is the ultrasound-promoted Bischler cyclization for accessing quinazolines with diverse substitutions. nih.gov Ultrasound irradiation has also been employed for the rapid, one-pot, and solvent-free synthesis of novel quinazoline derivatives from anthranilic acid, acetic anhydride, and primary amines, resulting in high yields and easy work-up. nih.gov Furthermore, ultrasound can facilitate the condensation cyclization of o-aminobenzamides and aldehydes to produce quinazolinones quickly and without the need for a metal catalyst. rsc.orgresearchgate.net In some cases, ultrasound can even influence the reaction pathway, as seen in the copper-catalyzed reaction of 2-iodoaniline (B362364) and tosyl methyl isocyanide, where ultrasonic conditions favor C-H activation over a cross-coupling reaction. nih.gov
These accelerated reaction conditions offer significant advantages for the synthesis of quinazoline derivatives, making the processes more efficient, scalable, and environmentally benign.
Multi-Component and One-Pot Synthetic Strategies
Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools for the efficient construction of complex molecules like quinazolines from simple and readily available starting materials. nih.govrsc.orgscielo.br These strategies are highly atom-economical and reduce the number of synthetic steps, purification processes, and waste generation.
One-pot syntheses are particularly prevalent in the preparation of quinazoline derivatives. For instance, palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved from o-nitrobenzamides and alcohols through a cascade reaction involving alcohol oxidation, nitro reduction, condensation, and dehydrogenation, without the need for external reducing or oxidizing agents. rsc.orgrsc.org Copper-catalyzed one-pot methods are also common, such as the synthesis of 2-substituted quinazolinones from aldehydes, benzyl (B1604629) alcohols, or methyl arenes and 2-bromobenzamide (B1207801) in DMSO. gaylordchemical.com Another example is the copper-mediated one-pot synthesis of quinazolinone derivatives using aqueous ammonia (B1221849) as a nitrogen source, which involves the formation of four new C-N bonds. nih.gov
Multi-component reactions , such as the Ugi, Passerini, Biginelli, and Hantzsch reactions, are also utilized, although sometimes the quinazoline ring is formed in a subsequent step. scielo.brnih.gov A palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a direct route to diverse quinazolines. organic-chemistry.org Similarly, a one-pot, three-component annulation of benzaldehydes, benzylamines, and anilines has been demonstrated for the synthesis of quinazoline derivatives. mdpi.com
These advanced synthetic strategies offer significant advantages in terms of efficiency, atom economy, and operational simplicity for the construction of the quinazoline scaffold.
Regioselectivity and Stereoselectivity in Synthesis
Achieving high levels of regioselectivity and stereoselectivity is a critical aspect of modern synthetic chemistry, particularly for the preparation of complex, biologically active molecules. In the context of quinazoline synthesis, significant progress has been made in controlling these outcomes.
Regioselectivity is often a key challenge in the synthesis of substituted quinazolines. For example, in the nucleophilic aromatic substitution of dichlorinated quinazolines, the position of substitution can be controlled to achieve the desired isomer. mdpi.com Metal-catalyzed reactions also play a crucial role in directing regioselectivity. A one-pot approach for the regioselective synthesis of substituted quinazolines has been reported through a [2+2+2] cascade annulation of diaryliodonium salts with nitriles using a copper catalyst. mdpi.com
Stereoselectivity is paramount when synthesizing chiral quinazoline derivatives. Enantioselective methods have been developed to produce these compounds with high optical purity. An efficient three-step synthesis of chiral 3H-quinazoline-4-one derivatives from commercial starting materials involves a Mumm reaction followed by a reductive cyclization, affording enantiomerically pure products (ee >93%). acs.orgnih.gov This method has proven superior for hindered substrates compared to other approaches. acs.orgnih.gov
Another notable example is the enantioselective copper-catalyzed borylative cyclization for the assembly of pyrroloquinazolinone motifs, which proceeds with high enantio- and diastereocontrol and can generate quaternary stereocenters. nih.gov Furthermore, a highly stereoselective synthesis of (E)-5H-quinazolino[3,2-a]quinazolines has been developed via a sequential Ugi-azide/Staudinger/aza-Wittig/addition/Ag(I)-catalyzed cyclization, where the final cyclization step stereoselectively affords the (E)-isomer. acs.org
These examples highlight the increasing sophistication in controlling the three-dimensional arrangement of atoms during quinazoline synthesis, which is essential for the development of new therapeutic agents.
Reaction Mechanisms and Chemical Transformations of 4 Chloro 2 Ethyl 6 Iodoquinazoline
Halogen Reactivity and Selectivity Profiles
The reactivity of 4-Chloro-2-ethyl-6-iodoquinazoline is governed by the electronic nature of the quinazoline (B50416) ring system and the inherent properties of the carbon-halogen bonds. These factors lead to predictable selectivity in various chemical transformations.
The presence of two different halogens on the quinazoline core is the key to the selective functionalization of this compound. The carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds possess significantly different bond dissociation energies. The C-I bond is weaker and more easily cleaved than the C-Cl bond. This difference is the primary determinant of selectivity in reactions that proceed via oxidative addition to a metal center, such as palladium-catalyzed cross-coupling reactions. nih.govnih.gov
In these transformations, the general order of reactivity for aryl halides is C-I > C-Br > C-OTf > C-Cl. nih.govnih.gov Consequently, a palladium catalyst will selectively insert into the C-I bond at the C-6 position, leaving the C-Cl bond at the C-4 position intact. This allows for the initial modification of the benzene (B151609) portion of the molecule.
Conversely, the C-4 position is highly activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine (B1678525) ring. mdpi.com This electronic factor makes the C-4 carbon highly electrophilic, favoring attack by nucleophiles. The C-6 position, being on the benzenoid ring, is not subject to such strong activation and is thus unreactive toward typical SNAr reactions. This orthogonality in reactivity—cross-coupling at C-6 and nucleophilic substitution at C-4—enables a controlled, stepwise synthesis of complex, polysubstituted quinazolines.
The chlorine atom at the C-4 position of the quinazoline ring is exceptionally labile and readily undergoes nucleophilic aromatic substitution (SNAr). This high reactivity is a well-documented feature of 4-haloquinazolines. mdpi.comnih.gov The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.
A wide variety of nucleophiles can be employed to displace the C-4 chloride, providing a direct route to diverse 4-substituted quinazolines. Common nucleophiles include amines, alcohols, and thiols. For instance, reaction with primary or secondary amines (aminolysis) yields 4-aminoquinazolines, reaction with alkoxides (alkoxylation) produces 4-alkoxyquinazolines, and reaction with thiolates (thiolation) affords 4-thioquinazolines. This substitution occurs with high regioselectivity at the C-4 position, with no competing reaction at the C-6 iodo position under SNAr conditions. mdpi.com
Table 1: Representative Nucleophilic Substitution Reactions at C-4
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Aniline | 4-Anilino-2-ethyl-6-iodoquinazoline |
| Alkoxide | Sodium Methoxide | 2-Ethyl-6-iodo-4-methoxyquinazoline |
| Thiolate | Sodium Thiophenoxide | 2-Ethyl-6-iodo-4-(phenylthio)quinazoline |
Electrophilic aromatic substitution on the benzene ring of this compound is generally disfavored. The quinazoline core is an electron-deficient heterocyclic system, which deactivates the fused benzene ring towards attack by electrophiles. utexas.edu Furthermore, the two halogen substituents (chloro and iodo) also exert a deactivating inductive effect.
However, should the reaction be forced under harsh conditions, the regiochemical outcome would be dictated by the directing effects of the existing substituents. Halogens, despite being deactivating, are known ortho- and para-directors. youtube.comlibretexts.org The ethyl group at C-2 has a minor, weakly activating influence, while the iodo group at C-6 is the most significant director on the benzene ring. The iodo group directs incoming electrophiles to its ortho positions (C-5 and C-7) and its para position (C-8 is part of the pyrimidine ring).
Considering the combined deactivating effect of the fused pyrimidine ring and the directing influence of the iodo group, any potential electrophilic substitution would be expected to occur sluggishly, primarily at the C-5 and C-7 positions.
Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity.
Due to the differential reactivity of the C-I and C-Cl bonds, palladium-catalyzed carbon-carbon bond-forming reactions can be performed selectively at the C-6 position. nih.gov The significantly lower bond energy of the C-I bond ensures that oxidative addition of the palladium catalyst occurs preferentially at this site. researchgate.net This allows for the introduction of a wide array of carbon-based substituents onto the benzene ring of the quinazoline scaffold while preserving the C-4 chloro group for subsequent transformations.
Suzuki-Miyaura Coupling: Reacting this compound with various aryl- or vinylboronic acids (or their esters) under standard Suzuki-Miyaura conditions results in the formation of 6-aryl- or 6-vinyl-4-chloro-2-ethylquinazolines. lumenlearning.comnih.govorganic-chemistry.org
Sonogashira Coupling: The coupling with terminal alkynes proceeds smoothly at the C-6 position to yield 4-chloro-2-ethyl-6-alkynylquinazolines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov
Stille Coupling: Organostannanes can be used to introduce alkyl, alkenyl, or aryl groups at the C-6 position. libretexts.org
Heck Coupling: The reaction with alkenes can form 4-chloro-2-ethyl-6-vinylquinazolines.
Negishi and Kumada Couplings: Organozinc (Negishi) and Grignard (Kumada) reagents can also be employed for selective functionalization at the C-6 iodo position.
Table 2: Selective C-C Cross-Coupling Reactions at the C-6 Position
| Reaction Name | Coupling Partner | Typical Catalyst System | Expected Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base | 4-Chloro-2-ethyl-6-phenylquinazoline |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | 4-Chloro-2-ethyl-6-(phenylethynyl)quinazoline |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 4-Chloro-2-ethyl-6-vinylquinazoline |
| Heck | Styrene | Pd(OAc)₂, Ligand, Base | 4-Chloro-2-ethyl-6-styrylquinazoline |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 4-Chloro-2-ethyl-6-phenylquinazoline |
The formation of carbon-heteroatom bonds also proceeds with high selectivity at the more reactive C-6 iodo position. The Buchwald-Hartwig amination is a prominent example, enabling the synthesis of 6-aminoquinazoline derivatives. wikipedia.orgorganic-chemistry.org
This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. When applied to this compound, the reaction selectively forms a new carbon-nitrogen bond at C-6. This provides a complementary method to the nucleophilic substitution at C-4 for introducing nitrogen-containing functional groups onto the quinazoline scaffold. A wide range of amines, including anilines, and cyclic and acyclic aliphatic amines, can be used as coupling partners. nih.gov
Table 3: Selective Buchwald-Hartwig Amination at the C-6 Position
| Amine Partner | Typical Catalyst System | Expected Product |
|---|---|---|
| Morpholine | Pd₂(dba)₃, Ligand, Base | 4-(4-Chloro-2-ethylquinazolin-6-yl)morpholine |
| Aniline | Pd(OAc)₂, Ligand, Base | N-(4-Chloro-2-ethylquinazolin-6-yl)aniline |
| Benzylamine | Pd(OAc)₂, Ligand, Base | N-Benzyl-4-chloro-2-ethylquinazolin-6-amine |
C-H Functionalization and Annulation Strategies
While direct C-H functionalization of this compound is not extensively documented in dedicated studies, the broader field of quinazoline chemistry offers significant insights into potential strategies. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the derivatization of quinazoline scaffolds. bldpharm.com
C-H Functionalization:
Rhodium catalysts, in particular, have been successfully employed for the C-H amination and alkylation of various quinazoline derivatives. bldpharm.combohrium.com For instance, rhodium(III)-catalyzed C-H activation has been utilized for the ortho-alkylation and arylation of 2-arylbenzothiazoles and 2-arylthiazoles using organoboron reagents, a strategy that could potentially be adapted for the functionalization of the ethyl group at the C2 position of this compound or for direct C-H arylation of the quinazoline core, should a suitable directing group be installed. nih.gov
Recent advancements have also highlighted electrochemically enabled C-H functionalization of 2-phenyl quinazoline at the C4-position, offering a metal-free alternative for introducing new functionalities. nih.gov This method proceeds via a radical addition pathway and has been shown to be effective for incorporating benzoyl, acetyl, phenol, and other groups. nih.gov
The following table summarizes potential C-H functionalization reactions applicable to the quinazoline scaffold based on existing literature for related compounds.
| Reaction Type | Catalyst/Reagents | Potential Site of Functionalization | Comments |
| C-H Amination | Rh(III) catalyst, N-fluorobenzenesulfonimide | C5, C7, C8-H or C2-ethyl group | Requires directing group for high regioselectivity. bldpharm.com |
| C-H Alkylation | Rh(III) catalyst, Potassium alkyltrifluoroborates | C5, C7, C8-H or C2-ethyl group | Site-selectivity is a key challenge. nih.gov |
| C-H Arylation | Pd(II) catalyst, Aryl halides | C5, C7, C8-H | Often requires a directing group. |
| Electrochemical C-H Functionalization | Sacrificial oxidant- and additive-free conditions | C5, C7, C8-H | Proceeds via radical addition. nih.gov |
Annulation Strategies:
Annulation reactions provide a pathway to construct fused polycyclic systems from the quinazoline core. The presence of the 6-iodo group in this compound makes it a prime candidate for intramolecular Heck reactions to form new rings. colab.ws This reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene tethered to another position on the quinazoline molecule. colab.ws
Furthermore, palladium-catalyzed cascade reactions of isonitriles with di-(o-iodophenyl)sulfonylguanidines have been developed to access heterocyclic fused quinazolines, suggesting that the 6-iodo substituent can be a handle for complex annulations. researchgate.net Copper-catalyzed annulation of amidines has also been reported for the synthesis of quinazolines, a strategy that could potentially be adapted for building additional rings onto the existing quinazoline framework. nih.gov
The table below outlines potential annulation strategies for this compound.
| Annulation Strategy | Key Reagent/Catalyst | Potential Fused Ring System | Comments |
| Intramolecular Heck Reaction | Palladium catalyst | Fused carbocyclic or heterocyclic rings | Requires a tethered alkene functionality. colab.ws |
| Cascade Cyclization | Palladium catalyst, Isocyanides | Fused heterocyclic rings | Can lead to complex polycyclic structures. researchgate.net |
| Copper-Catalyzed Annulation | Copper catalyst, Amidines | Fused nitrogen-containing heterocycles | Offers a route to poly-heterocyclic systems. nih.gov |
Mechanistic Investigations of Quinazoline Formation and Derivatization
The derivatization of this compound is governed by the differential reactivity of its two halogen atoms. The C4-Cl bond is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C6-I bond. This is due to the electronic influence of the adjacent nitrogen atoms in the pyrimidine ring, which activates the C4 position towards nucleophilic attack. This regioselectivity allows for sequential functionalization, where the chloro group can be selectively replaced by a nucleophile, leaving the iodo group intact for subsequent cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are pivotal for the functionalization of the C6-I bond. The mechanism of these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-iodine bond of the quinazoline, forming a palladium(II) intermediate.
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) is transferred to the palladium center.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.
Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the mechanistic details of such transformations on related quinazoline systems, providing insights into reaction pathways and transition state energies.
The following table details the key mechanistic steps in the derivatization of this compound.
| Reaction Type | Key Mechanistic Steps | Intermediate Species |
| Nucleophilic Aromatic Substitution (at C4) | Nucleophilic attack, Formation of Meisenheimer complex, Departure of chloride | Meisenheimer complex |
| Palladium-Catalyzed Cross-Coupling (at C6) | Oxidative Addition, Transmetalation, Reductive Elimination | Organopalladium(II) complex |
Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of 4 Chloro 2 Ethyl 6 Iodoquinazoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR spectroscopy of 4-Chloro-2-ethyl-6-iodoquinazoline is predicted to provide distinct signals corresponding to the aromatic protons of the quinazoline (B50416) ring and the protons of the ethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the anisotropic effects of the aromatic system.
The aromatic region is expected to show three distinct signals for the protons at positions 5, 7, and 8 of the quinazoline ring. The proton at position 5 (H-5) would likely appear as a doublet, coupled to H-7. The H-7 proton would also be a doublet of doublets, showing coupling to both H-5 and H-8. The H-8 proton is expected to be a doublet, coupled to H-7. The iodine atom at position 6 will significantly influence the chemical shifts of the neighboring protons.
The ethyl group at position 2 will exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons, resulting from coupling with the adjacent methyl (-CH3) protons. The methyl protons will, in turn, appear as a triplet, coupled to the methylene protons.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 8.0 - 8.2 | d | ~8.5 |
| H-7 | 7.8 - 8.0 | dd | ~8.5, ~1.5 |
| H-8 | 8.3 - 8.5 | d | ~1.5 |
| -CH2- (ethyl) | 2.9 - 3.1 | q | ~7.5 |
| -CH3 (ethyl) | 1.3 - 1.5 | t | ~7.5 |
Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified for this compound.
Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts of the carbon atoms in the quinazoline ring are influenced by the nitrogen atoms and the halogen substituents.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 165 - 168 |
| C-4 | 155 - 158 |
| C-4a | 125 - 128 |
| C-5 | 130 - 133 |
| C-6 | 95 - 98 |
| C-7 | 140 - 143 |
| C-8 | 122 - 125 |
| C-8a | 150 - 153 |
| -CH2- (ethyl) | 30 - 33 |
| -CH3 (ethyl) | 12 - 15 |
Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified for this compound.
To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aromatic spin system and the ethyl group.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.
HMBC: An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the connectivity between the ethyl group and the C-2 position of the quinazoline ring and for assigning the quaternary carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C10H8ClIN2.
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and iodine (¹²⁷I). The fragmentation pattern in the mass spectrum would provide further structural information. Key fragmentation pathways would likely involve the loss of the ethyl group, the chlorine atom, and the iodine atom, leading to characteristic fragment ions.
Predicted Mass Spectrometry Data for this compound:
| Ion | Predicted m/z | Description |
| [M]+ | 333.94 | Molecular ion (for ¹²⁷I, ³⁵Cl) |
| [M+2]+ | 335.94 | Isotope peak for ³⁷Cl |
| [M-C2H5]+ | 304.93 | Loss of ethyl group |
| [M-Cl]+ | 298.98 | Loss of chlorine atom |
| [M-I]+ | 206.03 | Loss of iodine atom |
Disclaimer: The m/z values are predicted for the most abundant isotopes and have not been experimentally verified.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the ethyl group, as well as C=N and C=C stretching vibrations of the quinazoline ring system. The C-Cl and C-I stretching vibrations would appear in the fingerprint region.
Predicted FTIR Data for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3050 - 3100 | Aromatic C-H stretch |
| 2850 - 2960 | Aliphatic C-H stretch (ethyl group) |
| 1610 - 1630 | C=N stretch |
| 1550 - 1580 | C=C stretch (aromatic ring) |
| 1000 - 1100 | C-Cl stretch |
| 500 - 600 | C-I stretch |
Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to π-π* transitions within the quinazoline aromatic system. The position and intensity of these bands are influenced by the substituents on the ring. The presence of the chromophoric quinazoline system is expected to result in strong absorptions in the UV region.
Predicted UV-Vis Absorption Data for this compound:
| λmax (nm) | Electronic Transition |
| ~230 - 250 | π-π |
| ~280 - 320 | π-π |
Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements within a chemical compound. This method provides critical evidence for the compound's empirical and molecular formula. For this compound, with a theoretical molecular formula of C₁₀H₈ClIN₂, elemental analysis would be employed to experimentally verify the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). The presence of chlorine (Cl) and iodine (I) would also be confirmed, often through other analytical methods.
The theoretical elemental composition can be calculated from the compound's molecular formula and the atomic weights of its constituent atoms.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 37.72 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 2.54 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 11.13 |
| Iodine | I | 126.90 | 1 | 126.90 | 39.84 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 8.80 |
| Total | 318.55 | 100.00 |
In a laboratory setting, a sample of pure this compound would be subjected to combustion analysis to determine the carbon and hydrogen content. The sample is burned in a stream of oxygen, and the resulting carbon dioxide and water are collected and weighed. The nitrogen content is typically determined using methods such as the Dumas or Kjeldahl method.
A comparison of the experimentally determined percentages with the calculated theoretical values would serve to confirm the purity and elemental composition of the synthesized compound. Significant deviations between the experimental and theoretical values might indicate the presence of impurities or an incorrect structural assignment. However, without published research, no experimental data for this compound can be presented.
X-ray Crystallography for Solid-State Structural Determination
To perform X-ray crystallography on this compound, a single crystal of high quality would be required. This crystal would be mounted on a goniometer and irradiated with a focused beam of X-rays. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots.
The intensities and positions of these diffracted spots are meticulously measured. This data is then used in conjunction with complex mathematical algorithms (Fourier transforms) to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a detailed molecular model can be built.
Key parameters that would be determined from a successful X-ray crystallographic analysis of this compound would include:
Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic, etc.).
Space Group: The set of symmetry operations that describe the arrangement of molecules in the unit cell.
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the unit cell.
Bond Lengths and Angles: The distances between bonded atoms and the angles they form.
Torsion Angles: The dihedral angles that describe the conformation of the molecule.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₀H₈ClIN₂ |
| Formula Weight | 318.55 g/mol |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |
| Volume | Data not available ų |
| Z (molecules per unit cell) | Data not available |
| Density (calculated) | Data not available g/cm³ |
| R-factor | Data not available |
The information gleaned from X-ray crystallography would be invaluable for understanding the steric and electronic effects of the chloro, ethyl, and iodo substituents on the quinazoline core. It would also reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, that might influence the compound's physical properties. Regrettably, as no such study has been published for this compound, this detailed structural insight remains speculative.
Theoretical and Computational Chemistry Investigations on 4 Chloro 2 Ethyl 6 Iodoquinazoline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods elucidate the electronic structure, which in turn governs the molecule's stability, reactivity, and interactions.
For 4-Chloro-2-ethyl-6-iodoquinazoline, DFT calculations would reveal the precise spatial orientation of the chloro, ethyl, and iodo substituents on the quinazoline (B50416) core. The electronic properties, such as total energy and dipole moment, are also obtained from these calculations, providing a quantitative measure of the molecule's polarity and stability. nih.govacs.org
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C4-Cl | 1.75 |
| Bond Length (Å) | C6-I | 2.10 |
| Bond Length (Å) | C2-C(ethyl) | 1.51 |
| Bond Angle (°) | N3-C4-C4a | 123.5 |
| Bond Angle (°) | C5-C6-C7 | 120.5 |
| Dihedral Angle (°) | Cl-C4-N3-C2 | 180.0 |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net
Table 2: Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.70 |
| HOMO-LUMO Energy Gap (ΔE) | 5.15 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.netphyschemres.org
On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. wolfram.comresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the quinazoline ring and the chlorine atom, indicating their nucleophilic character. A region of positive electrostatic potential, known as a sigma-hole (σ-hole), would be expected on the iodine atom, making it a potential site for halogen bonding. researchgate.net
Table 3: Predicted Molecular Electrostatic Potential (MEP) Values at Key Sites
| Molecular Region | Predicted Potential (kcal/mol) | Interpretation |
|---|---|---|
| Quinazoline N1 Atom | -45.0 | Nucleophilic/Hydrogen Bond Acceptor |
| Quinazoline N3 Atom | -48.5 | Nucleophilic/Hydrogen Bond Acceptor |
| C4-Cl Atom | -20.0 | Weakly Nucleophilic |
| C6-I Atom (σ-hole) | +25.0 | Electrophilic/Halogen Bond Donor |
Molecular Docking Studies for Theoretical Molecular Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is central to structure-based drug design, helping to understand and predict the interactions between a potential drug molecule and its biological target. unair.ac.idekb.eg
Molecular docking simulations place the ligand, this compound, into the binding site of a target protein. The program then explores various possible conformations and orientations of the ligand, calculating a score for each pose to estimate the binding affinity. ijcce.ac.ir This score, often expressed in kcal/mol, represents the Gibbs free energy of binding; a more negative value indicates a stronger, more favorable interaction. nih.gov These studies can screen vast libraries of compounds and prioritize those with the highest predicted affinities for further experimental testing. nih.gov Quinazoline derivatives are often evaluated against protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govacs.orgijcce.ac.ir
Table 4: Predicted Binding Affinities from Molecular Docking
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | EGFR Tyrosine Kinase | -9.2 |
| Gefitinib (Reference Inhibitor) | EGFR Tyrosine Kinase | -9.8 |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. ijcce.ac.ir For this compound, the analysis would identify key interactions with amino acid residues in the protein's active site.
Hydrogen Bonds: The nitrogen atoms in the quinazoline ring are expected to act as hydrogen bond acceptors, interacting with donor residues like threonine or cysteine in the binding pocket. nih.gov
Pi-Stacking: The aromatic quinazoline ring system can engage in π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan. nih.gov
Halogen Bonds: The iodine atom at the C6 position, due to its electropositive σ-hole, can form halogen bonds with electron-rich atoms like oxygen (from a backbone carbonyl) or sulfur. researchgate.net This type of interaction is increasingly recognized as significant in drug design.
Hydrophobic Interactions: The ethyl group at C2 and the benzene (B151609) portion of the quinazoline ring can form favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and alanine. nih.gov
Table 5: Predicted Intermolecular Interactions for this compound in the EGFR Active Site
| Interaction Type | Ligand Moiety | Predicted Interacting Residue |
|---|---|---|
| Hydrogen Bond | Quinazoline N1 | Met793 (Backbone NH) |
| Halogen Bond | 6-Iodo | Thr790 (Backbone C=O) |
| Pi-Stacking | Quinazoline Ring | Phe856 |
| Hydrophobic Interaction | 2-Ethyl Group | Leu718, Val726 |
| Hydrophobic Interaction | 4-Chloro | Leu844 |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to analyze the physical movements of atoms and molecules. For this compound, MD simulations offer a window into its conformational dynamics and the stability of its potential interactions with biological targets. These simulations can predict how the molecule will behave in a biological environment over time.
The stability of a ligand-protein complex is a critical determinant of its potential therapeutic efficacy. MD simulations are employed to assess this stability by monitoring key parameters over the course of the simulation. One such parameter is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the superimposed protein-ligand complex at a given time and a reference structure. A stable RMSD value over time suggests that the complex has reached equilibrium and is likely to be stable.
Another important metric is the Root Mean Square Fluctuation (RMSF), which quantifies the fluctuation of individual amino acid residues around their average positions. High RMSF values in specific regions of the protein can indicate flexibility, which may be important for ligand binding and function. Conversely, low RMSF values in the binding site can suggest a stable and tight interaction with the ligand. For instance, in simulations of protein-ligand complexes, analyzing the RMSF of the protein's Cα atoms can reveal which parts of the protein are most affected by the ligand's presence. researchgate.net
The conformational space available to a molecule is vast. The free energy landscape (FEL) provides a map of this space, highlighting the most stable and frequently occurring conformations as low-energy basins. researchgate.netnih.gov By analyzing the FEL, researchers can identify the predominant shapes the molecule adopts, which is crucial for understanding its binding modes.
Principal Component Analysis (PCA) is a statistical technique used to simplify the complexity of the MD simulation data. nih.govresearchgate.net It identifies the principal modes of motion, which are the collective movements of atoms that account for the largest fluctuations in the system. nih.gov By projecting the simulation trajectory onto the first few principal components (PCs), it is possible to visualize the major conformational changes of the molecule or protein-ligand complex. researchgate.netnih.gov This combined approach of FEL and PCA allows for a thorough exploration of the molecule's conformational sampling, providing insights into its dynamic behavior and the thermodynamics of its interactions. nih.govsemanticscholar.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govtum.de These models are invaluable in medicinal chemistry for predicting the activity of new compounds and for optimizing lead structures.
The foundation of QSAR/QSPR models lies in the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. nih.govbiorxiv.org A wide array of descriptors can be calculated, and the selection of the most relevant ones is a critical step in building a robust predictive model. biorxiv.org
Once the descriptors are calculated for a set of compounds with known activities or properties (the training set), statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that can predict the activity of new, untested compounds. biorxiv.org For quinazoline derivatives, for example, QSAR models can be developed to predict their potential as antitumor or antimicrobial agents based on their structural features.
A crucial aspect of QSAR/QSPR modeling is the validation of the developed models to ensure their predictive power and reliability. nih.gov This is typically done through internal validation (e.g., cross-validation) and external validation using an independent set of compounds (the test set). Statistical parameters such as the coefficient of determination (R²) and the root mean square error (RMSE) are used to assess the model's performance.
Furthermore, defining the Applicability Domain (AD) of a QSAR model is essential. nih.govnih.goveawag.ch The AD specifies the chemical space for which the model's predictions are considered reliable. nih.govresearchgate.net This is important because QSAR models are generally only accurate for compounds that are structurally similar to those in the training set. nih.govnih.gov Various methods exist to define the AD, often based on the range of molecular descriptors in the training set. researchgate.net
In Silico ADMET Considerations (Theoretical Pharmacokinetic Profiling)
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction tools have become indispensable in the early stages of drug discovery for filtering out compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost of development. frontiersin.org
For this compound, theoretical pharmacokinetic profiling would involve the use of various computational models to predict properties such as its oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are crucial for drug metabolism), and potential toxicity. frontiersin.orgnih.gov For example, models can predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes. frontiersin.org These predictions, while not a substitute for experimental testing, provide valuable early-stage guidance for the optimization of the compound's ADMET properties.
Theoretical Assessment of Drug-likeness and Bioavailability Properties
In the contemporary landscape of drug discovery and development, the early-stage evaluation of a compound's potential as a drug candidate is paramount. This preliminary screening, often conducted in silico, helps to identify molecules with a higher probability of success in the later, more resource-intensive phases of development. The drug-likeness and bioavailability of a compound are critical parameters in this assessment, and for novel heterocyclic compounds like this compound, computational tools provide invaluable insights. These theoretical evaluations are typically centered around a set of physicochemical properties that are known to influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
A foundational framework for assessing the drug-likeness of a potential oral medication is Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a high lipophilicity (expressed as a LogP greater than 5), more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. drugbank.com While not a rigid determinant of a compound's ultimate success, this rule serves as a robust initial filter in the drug design process.
The introduction of a 2-ethyl group to the 4-Chloro-6-iodoquinazoline core would predictably increase the molecular weight and likely the lipophilicity (LogP) of the molecule. The number of hydrogen bond donors and acceptors would remain unchanged. Other parameters that are often considered in a more detailed bioavailability assessment include the number of rotatable bonds, which influences conformational flexibility and binding to targets, and the topological polar surface area (TPSA), a descriptor that correlates well with passive molecular transport through membranes.
The following table presents the computed physicochemical and drug-likeness properties for the parent compound, 4-Chloro-6-iodoquinazoline, which can be considered as a baseline for evaluating this compound.
| Property | Value for 4-Chloro-6-iodoquinazoline nih.gov | Lipinski's Rule of Five Guideline drugbank.com |
| Molecular Weight | 290.49 g/mol | ≤ 500 |
| XLogP3 | 3.4 | ≤ 5 |
| Hydrogen Bond Donor Count | 0 | ≤ 5 |
| Hydrogen Bond Acceptor Count | 2 | ≤ 10 |
| Rotatable Bond Count | 0 | - |
| Topological Polar Surface Area | 25.78 Ų | - |
| Rule of Five Violations | 0 | ≤ 1 |
Based on the data for the parent compound, it is evident that 4-Chloro-6-iodoquinazoline comfortably adheres to Lipinski's Rule of Five. The addition of an ethyl group to form this compound would result in a molecular weight of approximately 318.54 g/mol and a slight increase in the XLogP3 value, both of which would still fall well within the acceptable ranges defined by Lipinski. Therefore, it can be reasonably inferred that this compound would also exhibit favorable drug-like properties according to this initial assessment.
Further computational investigations into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of quinazoline derivatives are often carried out to build a more complete picture of their potential as drug candidates. drugbank.com These studies can predict factors such as intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. Such detailed in silico analyses are a crucial step in the modern drug discovery pipeline, allowing for the early identification and prioritization of compounds with the most promising bioavailability and pharmacokinetic profiles.
Structure Interaction Relationship Sir Studies for Halogenated Quinazoline Derivatives
Influence of Halogen Substituents (Chloro, Iodo) on Molecular Interaction Profiles
The presence of both chlorine and iodine on the quinazoline (B50416) ring profoundly influences its molecular interaction capabilities. Halogen atoms are known to participate in a variety of non-covalent interactions, including hydrogen bonds, and, more uniquely, halogen bonds. The nature and strength of these interactions are dictated by the properties of the specific halogen.
Research on halogenated 2,3-dihydroquinazolin-4(1H)-one derivatives has shown that the introduction of halogen atoms into the aromatic ring can enhance interactions with proteins like human serum albumin (HSA). mdpi.comresearchgate.net The binding affinity was observed to increase progressively with the increasing atomic number of the halogen. mdpi.comresearchgate.net This enhancement is attributed to a combination of steric, hydrophobic, and electrostatic effects. researchgate.net
The key properties of the halogen substituents in 4-Chloro-2-ethyl-6-iodoquinazoline are summarized below:
| Halogen | Atomic Number | Electronegativity | Atomic Radius (Å) | Hydrophobic Parameter (π) |
| Chlorine (Cl) | 17 | 3.0 | 0.99 | 0.71 |
| Iodine (I) | 53 | 2.5 | 1.33 | 1.12 |
| Data sourced from studies on related quinazolinone derivatives. researchgate.net |
The chloro group at position 4, being highly electronegative, acts as a weak hydrogen bond acceptor and can participate in dipole-dipole interactions. The iodo group at position 6, while less electronegative, is larger and more polarizable. This allows it to act as a potent halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or nitrogen, which are common in the binding sites of biological macromolecules. dntb.gov.ua Furthermore, the significant hydrophobic character of iodine contributes substantially to hydrophobic interactions, which are often a primary driving force for ligand-protein binding. mdpi.comresearchgate.net Computational studies on similar 4-anilinoquinazolines have confirmed that halogen substitution leads to notable changes in electronic properties, such as the molecular dipole moment, which directly impacts interactions within a receptor's binding site. nih.gov
Impact of the 2-Ethyl Group on Steric and Electronic Features Governing Interactions
The ethyl group at the 2-position of the quinazoline ring introduces specific steric and electronic features. As an alkyl group, it is an electron-donating group, which can influence the electron density of the heterocyclic ring system. This, in turn, can modulate the reactivity and interaction potential of the nearby nitrogen atoms.
From a steric perspective, the ethyl group adds bulk to the molecule. Crystal structure analysis of the closely related 2-ethylquinazoline-4(3H)-thione reveals that the quinazoline ring system is nearly planar, but the ethyl group is twisted out of this plane. researchgate.net This non-coplanar orientation creates a defined three-dimensional shape that can influence how the molecule fits into a binding pocket. The conformational flexibility of the ethyl group allows it to adapt its position to optimize packing and hydrophobic interactions, but it can also introduce steric hindrance, preventing certain binding modes. This steric bulk is a critical factor in determining the selectivity and potency of quinazoline derivatives in various biological contexts.
Role of the 4-Chloro and 6-Iodo Positions in Directing Chemical Transformations and Theoretical Molecular Recognition
The positions of the halogen substituents are crucial for directing chemical transformations, making this compound a versatile intermediate in synthetic chemistry.
The 4-chloro substituent is particularly significant. The chlorine atom at this position is highly activated towards nucleophilic aromatic substitution. This reactivity is a cornerstone of quinazoline chemistry, allowing for the facile introduction of various amine, alcohol, and thiol functionalities to create libraries of new derivatives. nih.govmdpi.com The reaction of 4-chloroquinazolines with anilines, for example, is a widely used method for synthesizing potent kinase inhibitors. nih.gov
The 6-iodo substituent also offers unique synthetic handles. While the quinazoline ring can undergo electrophilic substitution, which tends to occur at positions 8 and 6, the presence of iodine at the 6-position opens up a different and highly valuable set of reactions. nih.gov The carbon-iodine bond is susceptible to a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of aryl, alkynyl, and vinyl groups, respectively, providing a powerful tool for extending the molecular framework and exploring structure-activity relationships.
Exploration of Positional and Electronic Effects on Intermolecular Interactions
The specific placement of the chloro and iodo groups at positions 4 and 6, respectively, creates a distinct electronic landscape across the molecule. The electron-withdrawing nature of the nitrogen atoms and the chloro group, combined with the properties of the iodo and ethyl groups, results in a complex distribution of charge and molecular orbitals.
Theoretical Pharmacophore Elucidation for Quinazoline Scaffolds
A pharmacophore model identifies the essential steric and electronic features required for a molecule to exert a specific biological effect. For a halogenated quinazoline scaffold like this compound, a theoretical pharmacophore can be elucidated based on its structural components.
Key features of such a pharmacophore would likely include:
Aromatic Rings: The bicyclic quinazoline core provides a rigid scaffold and opportunities for π-π stacking interactions.
Hydrogen Bond Acceptors: The nitrogen atoms within the quinazoline ring are key hydrogen bond acceptors.
Halogen Bond Donor/Hydrophobic Feature: The 6-iodo group serves as a strong halogen bond donor and a significant hydrophobic feature.
Hydrogen Bond Acceptor/Dipole Feature: The 4-chloro group acts as a hydrogen bond acceptor and contributes to the local dipole moment.
Steric/Hydrophobic Pocket: The 2-ethyl group defines a region of steric bulk and provides a hydrophobic contact point.
Structure-activity relationship (SAR) and molecular docking studies on related halogen-substituted quinazolinones emphasize the importance of these features in binding to target proteins. nih.gov By mapping these features in three-dimensional space, a theoretical pharmacophore model can guide the design of new, more potent, and selective quinazoline derivatives for various therapeutic applications.
Future Research Directions and Emerging Paradigms in Halogenated Quinazoline Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of functionalized quinazolines has traditionally relied on multi-step procedures that often employ harsh reagents and generate significant waste. The future of halogenated quinazoline (B50416) synthesis lies in the development of novel, efficient, and environmentally benign methodologies that align with the principles of green chemistry.
Recent advancements have seen a shift towards one-pot, multi-component reactions that allow for the construction of complex quinazoline scaffolds from simple precursors in a single synthetic operation. nih.govnih.gov These methods not only improve efficiency but also minimize waste generation. For instance, metal-free, four-component reactions of anilines, aldehydes, and ammonium (B1175870) iodide have been developed for the synthesis of substituted quinazolines. nih.gov Furthermore, the use of deep eutectic solvents (DES) and microwave-assisted synthesis are gaining traction as green alternatives to conventional volatile organic solvents and heating methods. preprints.org
For a compound like 4-Chloro-2-ethyl-6-iodoquinazoline, future synthetic strategies would ideally involve the regioselective introduction of the chloro, iodo, and ethyl groups in a sustainable manner. This could be achieved through the development of novel catalytic systems, such as those based on earth-abundant metals or even metal-free organocatalysts, that can facilitate the selective halogenation and alkylation of the quinazoline core. uib.nonih.gov The use of molecular iodine as a catalyst in benzylic sp3 C-H bond amination represents a green and economical approach to quinazoline synthesis. mdpi.com
| Synthetic Approach | Key Features | Relevance to Halogenated Quinazolines |
| Multi-component Reactions | One-pot synthesis, high atom economy, reduced waste. | Efficient construction of the core scaffold prior to or during halogenation. |
| Green Solvents (e.g., DES) | Low toxicity, biodegradability, recyclability. | Minimizing the environmental impact of synthesis. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Accelerating the synthesis of complex derivatives. |
| Metal-Free Catalysis | Avoidance of toxic heavy metals, cost-effective. | Sustainable introduction of functional groups. |
| C-H Activation/Functionalization | Direct modification of the quinazoline core. | Regioselective introduction of halogens and other substituents. rsc.org |
Integration of Advanced Computational and Artificial Intelligence Techniques in Design
The traditional approach to drug discovery and materials science often involves laborious and costly trial-and-error synthesis and screening. The integration of advanced computational and artificial intelligence (AI) techniques is set to revolutionize the design of halogenated quinazolines with tailored properties.
In silico methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are already being employed to predict the biological activity and binding modes of quinazoline derivatives. nih.govresearchgate.net These methods allow researchers to prioritize the synthesis of compounds with the highest potential for desired applications, thereby saving time and resources. For instance, 3D-QSAR models have been successfully used to guide the design of quinazolinone derivatives as potent inhibitors of various enzymes. rsc.org
The advent of machine learning (ML) and artificial intelligence is poised to take this a step further. ML algorithms can be trained on large datasets of known quinazoline derivatives to identify complex patterns and predict the properties of novel, un-synthesized compounds with high accuracy. researchgate.netmdpi.com This can accelerate the discovery of new drug candidates and materials with optimized characteristics. For a sparsely studied molecule like this compound, computational modeling can provide initial insights into its potential biological targets and physicochemical properties, guiding future experimental work. nih.govresearchgate.net
| Computational Technique | Application in Quinazoline Chemistry | Potential Impact |
| QSAR | Predicting biological activity based on molecular structure. | Rational design of more potent and selective compounds. mdpi.comnih.gov |
| Molecular Docking | Simulating the binding of quinazolines to biological targets. | Understanding mechanism of action and guiding lead optimization. preprints.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of quinazoline-protein complexes. | Assessing the stability and binding affinity of ligands. nih.gov |
| Machine Learning/AI | Predicting properties, identifying novel scaffolds, and retrosynthesis. | Accelerating the discovery and development of new quinazolines. nih.govresearchgate.net |
Exploration of Unique Chemical Reactivity and Transformation Pathways
The presence of multiple, distinct halogen atoms on the quinazoline scaffold, as in this compound, opens up a rich and largely unexplored area of chemical reactivity. The differential reactivity of the C-Cl and C-I bonds provides a powerful tool for the selective functionalization of the molecule.
Generally, in cross-coupling reactions, the reactivity of carbon-halogen bonds follows the trend C-I > C-Br > C-Cl. nih.gov This allows for the selective reaction at the more reactive C-I bond while leaving the C-Cl bond intact for subsequent transformations. This regioselectivity has been demonstrated in palladium-catalyzed Sonogashira and Suzuki-Miyaura cross-coupling reactions of 2-aryl-4-chloro-6-iodoquinazolines, where substitution preferentially occurs at the C-I position. nih.gov
This differential reactivity is a key area for future research. The development of novel catalytic systems that can precisely control the regioselectivity of these reactions will enable the synthesis of a vast array of complex and diverse quinazoline derivatives. For example, by carefully choosing the catalyst and reaction conditions, one could selectively introduce different functional groups at the C-4 and C-6 positions of this compound, leading to the creation of novel molecular architectures with unique properties. Furthermore, the exploration of less common transformation pathways, such as C-H activation and functionalization at other positions on the quinazoline ring, will further expand the synthetic toolbox available to chemists. rsc.org
| Reaction Type | Description | Relevance to this compound |
| Palladium-catalyzed Cross-Coupling | Formation of C-C, C-N, and C-O bonds. | Selective functionalization at the C-6 (iodo) and C-4 (chloro) positions. |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the chloro group at the C-4 position. | Introduction of a wide range of nucleophiles to modify the scaffold. rsc.org |
| C-H Activation/Functionalization | Direct modification of C-H bonds on the quinazoline ring. | Access to novel substitution patterns not achievable by traditional methods. |
| Photoredox Catalysis | Light-induced chemical transformations. | Milder and more sustainable reaction conditions for functionalization. rsc.org |
Rational Design Strategies for Targeted Chemical Applications
The ultimate goal of studying halogenated quinazolines is to develop new molecules with specific and valuable applications, ranging from targeted therapeutics to advanced materials. Rational design strategies, informed by an understanding of structure-activity relationships (SAR) and structure-property relationships (SPR), are crucial for achieving this goal.
In medicinal chemistry, the quinazoline scaffold is a "privileged structure," meaning it can bind to a variety of biological targets. nih.gov The targeted design of quinazoline-based inhibitors for specific enzymes, such as protein kinases, is a major area of research. mdpi.comnih.gov The substitution pattern on the quinazoline ring plays a critical role in determining the compound's potency and selectivity. For example, in the design of EGFR inhibitors, specific substitutions at the C-4, C-6, and C-7 positions have been shown to be crucial for activity. nih.gov The presence of a halogen, such as the iodine in this compound, can lead to specific halogen bonding interactions with the target protein, enhancing binding affinity. The rational introduction of different functional groups at the C-4 and C-6 positions, guided by computational modeling, can lead to the development of highly potent and selective inhibitors for a range of therapeutic targets. nih.govnih.gov
Beyond medicine, functionalized quinazolines are also being explored for their potential in materials science. Their extended π-systems and tunable electronic properties make them attractive candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.net The rational design of quinazoline derivatives with specific photophysical properties can be achieved by carefully selecting the substituents on the quinazoline core.
| Application Area | Design Strategy | Key Structural Features |
| Enzyme Inhibition | Structure-based drug design, SAR studies. | Specific substitution patterns to interact with the active site of the target enzyme. mdpi.comnih.gov |
| Anticancer Agents | Targeting specific signaling pathways in cancer cells. | Modifications at C-4, C-6, and C-7 positions to enhance potency and selectivity. nih.gov |
| Antimicrobial Agents | Exploiting unique mechanisms of action against microbes. | Introduction of pharmacophores that disrupt microbial processes. nih.gov |
| Organic Electronics | Tuning of photophysical and electronic properties. | Extended π-conjugation through aryl or vinyl substituents. researchgate.net |
| Fluorescent Sensors | Designing molecules that exhibit changes in fluorescence upon binding to an analyte. | Incorporation of recognition motifs and fluorophores. |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis protocol for 4-Chloro-2-ethyl-6-iodoquinazoline?
- Methodological Answer : Synthesis typically involves halogenation and substitution reactions. A common approach is refluxing 6-iodo-1-allylquinazoline derivatives with chloroethylating agents in dry acetone using K₂CO₃ as a base . Critical factors include:
- Reaction Time : Extended reflux (e.g., 12 hours) ensures complete substitution.
- Solvent Choice : Dry acetone minimizes side reactions.
- Purification : Crystallization from ethanol improves yield and purity.
- Validation : Confirm product identity via melting point analysis and NMR spectroscopy .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectral Analysis : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl and chloro groups).
- Mass Spectrometry : Confirm molecular weight (e.g., 348.5 g/mol).
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond angles .
- Common Pitfalls : Impurities from incomplete halogenation can distort spectral data.
Q. What are the recommended storage conditions for this compound?
- Methodological Answer :
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the chloro group.
- Light Sensitivity : Protect from UV exposure to avoid iodobenzene byproduct formation.
- Stability Testing : Monitor via HPLC every 6 months to detect degradation .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound be resolved?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Steps to address this include:
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell line, incubation time).
- Purity Validation : Use LC-MS to confirm ≥95% purity.
- Mechanistic Studies : Compare activity against structurally similar compounds to isolate substituent effects .
- Example : Inconsistent IC₅₀ values in kinase inhibition assays may stem from residual solvent interference.
Q. What strategies optimize regioselectivity during iodination of quinazoline derivatives?
- Methodological Answer :
- Catalyst Selection : Use CuI/KI systems to direct iodine to the 6-position.
- Temperature Control : Maintain 60–80°C to balance reaction rate and selectivity.
- Computational Modeling : DFT calculations predict electron-deficient sites favoring iodination .
Q. How can researchers leverage computational chemistry to predict the reactivity of this compound?
- Methodological Answer :
- Docking Simulations : Model interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina.
- QSAR Studies : Correlate substituent electronic parameters (Hammett constants) with bioactivity.
- Reactivity Prediction : AIM (Atoms in Molecules) analysis identifies sites prone to nucleophilic attack .
Q. What experimental designs mitigate challenges in scaling up this compound synthesis?
- Methodological Answer :
- DOE (Design of Experiments) : Optimize parameters like stoichiometry and solvent volume.
- Safety Protocols : Address iodine volatility via closed-system reactors.
- Yield Enhancement : Use flow chemistry for continuous purification .
Data Analysis & Interpretation
Q. How should researchers analyze spectral data discrepancies in substituted quinazolines?
- Methodological Answer :
- Comparative Databases : Cross-reference with published spectra of analogous compounds (e.g., 6-Chloro-2-chloromethyl-4-phenyl-quinazoline) .
- Deconvolution Software : Use MestReNova to resolve overlapping NMR peaks.
- Error Margins : Apply statistical tools (e.g., RSD) to assess reproducibility .
Q. What statistical models are appropriate for dose-response studies involving this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
